N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Chemical Structure and Key Features The compound N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (molecular formula: C₁₉H₁₇Cl₂N₃O₂S₂; molecular weight: 456.39 g/mol) is a thieno[2,3-d]pyrimidin-4-one derivative with a sulfanylacetamide side chain . Key structural attributes include:
- Core: A fused thienopyrimidinone ring system with 5,6-dimethyl and 4-oxo substituents.
- Substituents: A 3-(prop-2-en-1-yl) group at position 3 of the thienopyrimidinone ring. An N-linked 3,5-dichlorophenyl group on the acetamide moiety.
Potential Applications Thienopyrimidinones are widely investigated for their biological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C19H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c1-4-5-24-18(26)16-10(2)11(3)28-17(16)23-19(24)27-9-15(25)22-14-7-12(20)6-13(21)8-14/h4,6-8H,1,5,9H2,2-3H3,(H,22,25) |
InChI Key |
HAOHSTMMFMOKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dichlorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the acetamide moiety: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure features a dichlorophenyl group and a thieno[2,3-d]pyrimidin moiety, which contribute to its biological activity. The compound's synthesis typically involves straightforward chemical reactions utilizing commercially available reagents.
Anticancer Potential
Recent studies have highlighted the anticancer properties of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cells. The results indicated an average growth inhibition rate of approximately 50% at concentrations around M, suggesting its potential as an antitumor agent .
Anti-inflammatory Activity
In silico molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking results indicate favorable interactions between the compound and the enzyme's active site .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Core Modifications: The cyclopenta-fused analogue () introduces a bicyclic system, likely increasing rigidity and altering solubility compared to the monocyclic target compound. The hexahydrobenzothieno derivative () incorporates a saturated ring system, which may enhance metabolic stability by reducing oxidative degradation.
Substituent Effects :
- Chlorine vs. Methyl/Ethoxy Groups :
- The target compound’s 3,5-dichlorophenyl group enhances lipophilicity (logP) compared to the 3,5-dimethylphenyl () or 4-ethoxyphenyl () analogues.
- The 4-ethoxy group in introduces steric bulk and may improve solubility via polar interactions.
Sulfanylacetamide Linker :
Hypothetical Pharmacological Implications
While direct biological data are absent in the evidence, structural trends suggest:
- Target Selectivity : The dichlorophenyl group in the target compound may favor interactions with hydrophobic binding pockets in enzymes (e.g., kinases), whereas the ethoxyphenyl group in could engage in polar interactions.
- Metabolic Stability : The prop-2-en-1-yl group in the target compound may confer susceptibility to oxidation, whereas saturated analogues (e.g., ) might exhibit longer half-lives.
Biological Activity
The compound N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic derivative of thieno[2,3-d]pyrimidine that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure:
- Molecular Formula: C21H17Cl2N3O3S2
- Molar Mass: 494.41 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C21H17Cl2N3O3S2 |
| Molar Mass | 494.41 g/mol |
| CAS Number | 678985-72-3 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to impaired synthesis of purines and pyrimidines necessary for nucleic acid production .
Therapeutic Potential
-
Antitumor Activity:
- The compound has demonstrated significant antitumor effects in various cancer models. Its mechanism involves the disruption of DNA synthesis in rapidly dividing cancer cells, leading to cell death.
- In studies involving animal models, the compound exhibited promising results against tumors such as melanoma and breast cancer.
-
Antimicrobial Properties:
- Preliminary investigations have indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
-
Anti-inflammatory Effects:
- The compound has also been explored for its anti-inflammatory properties, showing potential in treating conditions such as rheumatoid arthritis by modulating inflammatory pathways.
Case Studies
- Study on Antitumor Efficacy:
- Antimicrobial Activity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
